molecular formula C22H23ClF2N4O2 B1436120 Pyrapropoyne CAS No. 1803108-03-3

Pyrapropoyne

Cat. No. B1436120
CAS RN: 1803108-03-3
M. Wt: 448.9 g/mol
InChI Key: FHFBSBQYPLFMHC-TURZUDJPSA-N
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Description

Pyrapropoyne is a fungicide with the molecular formula C22H23ClF2N4O2 . It is a pyrazolecarboxamide and its IUPAC name is N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .


Molecular Structure Analysis

The molecular structure of Pyrapropoyne includes a pyrazole ring and a pyridine ring, along with various functional groups such as a carboxamide, a difluoromethyl, and a cyclopropylethynyl group . The exact mass of Pyrapropoyne is 448.1477600 g/mol .


Physical And Chemical Properties Analysis

Pyrapropoyne has a molecular weight of 448.9 g/mol . It has 1 hydrogen bond donor and 6 hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.9 . It has 8 rotatable bonds .

Scientific Research Applications

Radiomics and AI in Medical Imaging

  • Radiomic AI Technology : PyRadiomics, an open-source platform, is used for extracting features from medical images. It's instrumental in characterizing lung lesions and other cancer research applications (van Griethuysen et al., 2017).

Polymer Science and Material Engineering

  • Functional Substituted Poly(naphthopyran)s : A new strategy for synthesizing multisubstituted poly(naphthopyran)s, which display high refractive indices and can be used in photopattern generation (Liu et al., 2015).
  • Pyranose Ring Laden Polymer Electrolytes : These novel electrolytes are used in Na-ion batteries, highlighting a sustainable approach in energy storage technology (Colò et al., 2015).

Organic Synthesis and Chemistry

  • Cascade Polyannulation for Synthesizing Pyran Derivatives : A photocatalytic method that allows simple access to diverse fused pyran derivatives (Li et al., 2017).
  • Pyran as Anticancer Scaffolds : Pyran-based compounds have shown promise in anticancer drug development due to their diverse capabilities (Kumar et al., 2017).

Nanotechnology and Robotics

  • PyRep for Deep Robot Learning : PyRep, a toolkit based on V-REP, is designed for robot learning research, offering significant speed boosts and a new rendering engine (James et al., 2019).

Environmental Science and Technology

  • Thermal Effects in Pyranometers : A study on the thermal effects in pyranometers used for measuring solar irradiance, including a data correction algorithm for improved accuracy (Bush et al., 2000).

Future Directions

Pyrapropoyne could potentially be part of the future of pesticide development, as suggested by the announcement of PLINAZOLIN® technology by Syngenta Crop Protection . This technology sets a new standard in innovative insect control and features a novel mode of action .

properties

IUPAC Name

N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2/c1-13(2)31-28-19(11-26-22(30)17-12-29(3)27-20(17)21(24)25)16-9-8-15(10-18(16)23)7-6-14-4-5-14/h8-10,12-14,21H,4-5,11H2,1-3H3,(H,26,30)/b28-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFBSBQYPLFMHC-TURZUDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020474
Record name Pyrapropoyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrapropoyne

CAS RN

1803108-03-3
Record name Pyrapropoyne [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803108033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrapropoyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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